
2-Hydroxy-6-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-methylbenzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the second position and a methyl group at the sixth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methylbenzamide can be synthesized through the direct condensation of 2-hydroxy-6-methylbenzoic acid with ammonia or an amine. This reaction typically requires a catalyst and can be carried out under ultrasonic irradiation to enhance the reaction rate and yield . The reaction conditions often involve moderate temperatures and the use of a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 2-Hydroxy-6-methylbenzaldehyde or 2-hydroxy-6-methylbenzoic acid.
Reduction: 2-Hydroxy-6-methylbenzylamine.
Substitution: Various halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has shown its potential as an antioxidant and antibacterial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-6-methylbenzamide involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial properties are believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzamide: Lacks the methyl group at the sixth position.
6-Methylbenzamide: Lacks the hydroxyl group at the second position.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of a hydroxyl group.
Uniqueness
2-Hydroxy-6-methylbenzamide is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications, such as antioxidant and antibacterial activities.
Propiedades
Número CAS |
27177-82-8 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C8H9NO2/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4,10H,1H3,(H2,9,11) |
Clave InChI |
WSOIWKVBIAUGMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


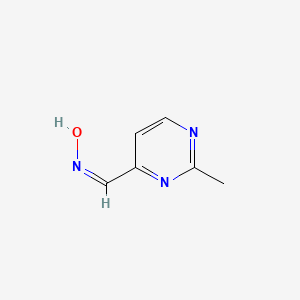
![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)
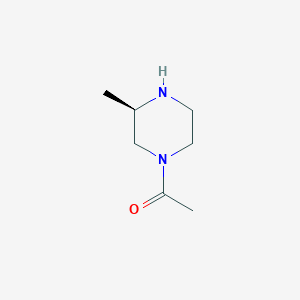
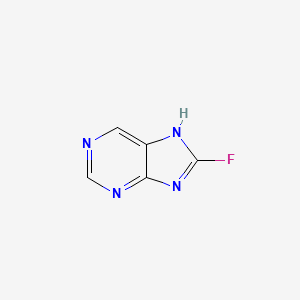
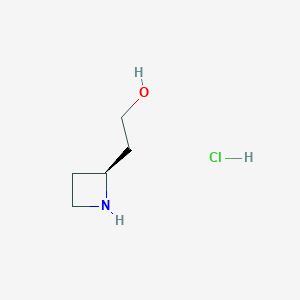
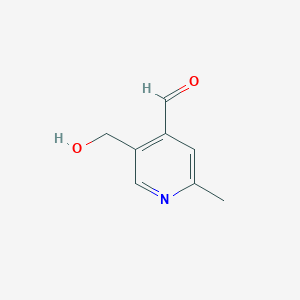
![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
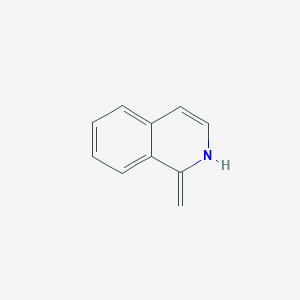
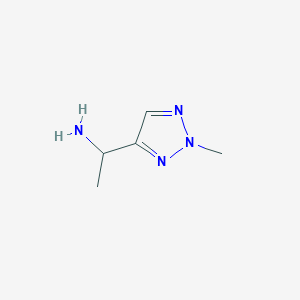
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)


